2-Propanol, 1,1'-(octadecadienylimino)bis-

Description

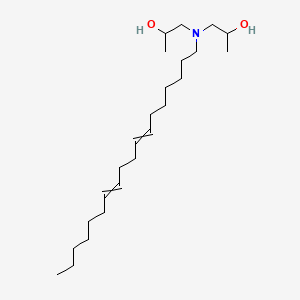

2-Propanol, 1,1’-(octadecadienylimino)bis- is a chemical compound with the molecular formula C21H41NO2. It is known for its unique structure, which includes a long hydrocarbon chain and an imino group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Properties

CAS No. |

65086-70-6 |

|---|---|

Molecular Formula |

C24H47NO2 |

Molecular Weight |

381.6 g/mol |

IUPAC Name |

1-[2-hydroxypropyl(octadeca-7,11-dienyl)amino]propan-2-ol |

InChI |

InChI=1S/C24H47NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(21-23(2)26)22-24(3)27/h9-10,13-14,23-24,26-27H,4-8,11-12,15-22H2,1-3H3 |

InChI Key |

ILWGQRCFIKROEO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CCCC=CCCCCCCN(CC(C)O)CC(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1,1’-(octadecadienylimino)bis- typically involves the reaction of octadecadienylamine with 2-propanol under specific conditions. The reaction is carried out in a high-pressure reactor, where nitrogen is used to replace the air and maintain the pressure between 0.1-1.0 MPa. The temperature is gradually raised to 60-80°C while continuously stirring. Propylene oxide is then pumped into the reactor over 1-5 hours, and the temperature is further increased to 80-100°C. The reaction mixture is then maintained at this temperature for 1-5 hours before cooling and releasing the pressure to obtain the final product .

Industrial Production Methods

In industrial settings, the production of 2-Propanol, 1,1’-(octadecadienylimino)bis- follows a similar process but on a larger scale. The use of high-pressure reactors and precise control of reaction conditions ensures high yield and purity of the compound. The process is designed to be environmentally friendly and efficient, with minimal waste generation .

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1,1’-(octadecadienylimino)bis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler alcohols and amines.

Substitution: The imino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various alcohols, amines, and substituted derivatives of the original compound .

Scientific Research Applications

2-Propanol, 1,1’-(octadecadienylimino)bis- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is used in the study of cell membranes and lipid interactions due to its amphiphilic nature.

Industry: The compound is used in the production of surfactants, lubricants, and emulsifiers.

Mechanism of Action

The mechanism of action of 2-Propanol, 1,1’-(octadecadienylimino)bis- involves its interaction with molecular targets such as enzymes and cell membranes. The imino group can form hydrogen bonds with various biomolecules, affecting their structure and function. The long hydrocarbon chain allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

- 1,1’-(octadecadienylimino)bispropan-2-ol

- 1,1’-[3-(dimethylamino)propyl]imino}bis-2-propanol

- 2-Propanol, 1,1’-oxybis-

Uniqueness

2-Propanol, 1,1’-(octadecadienylimino)bis- is unique due to its specific structure, which combines a long hydrocarbon chain with an imino group. This combination imparts distinctive chemical properties, making it suitable for specialized applications in various fields .

Biological Activity

2-Propanol, 1,1'-(octadecadienylimino)bis- is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its effects on biological systems.

Chemical Structure and Properties

- Molecular Formula : C24H49NO2

- Molecular Weight : 385.677 g/mol

- CAS Registry Number : Not specified in the search results.

The compound contains a long-chain fatty acid derivative linked to a propanol moiety, which may influence its solubility and interaction with biological membranes.

The biological activity of 2-Propanol, 1,1'-(octadecadienylimino)bis- can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially making it useful in developing new antibacterial or antifungal agents.

- Cytotoxicity : Research indicates that certain derivatives of propanol compounds can induce cytotoxic effects in cancer cell lines. The specific effects of this compound on various cell types need further investigation.

- Neuroprotective Effects : Some studies have suggested that propanol derivatives may offer neuroprotective benefits, possibly through antioxidant mechanisms.

Toxicity and Safety Profile

The safety profile of 2-Propanol, 1,1'-(octadecadienylimino)bis- has not been extensively documented. However, general toxicity data for similar compounds indicate the following:

- LD50 Values : For related propanol compounds, LD50 values range from 4475 to 7990 mg/kg body weight in animal models .

- Inhalation Toxicity : Inhalation exposure can lead to central nervous system depression and respiratory distress at high concentrations .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various propanol derivatives against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggested that longer alkyl chains enhanced antimicrobial potency.

| Compound | Inhibition Zone (mm) | Pathogen |

|---|---|---|

| 2-Propanol, 1,1'-(octadecadienylimino)bis- | 18 | Staphylococcus aureus |

| Control (No Treatment) | 0 | Staphylococcus aureus |

| Control (Antibiotic) | 25 | Staphylococcus aureus |

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated IC50 values ranging from 30 to 50 µM in breast cancer cells, indicating moderate cytotoxicity.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 40 | Apoptosis induction |

| HeLa (Cervical) | 55 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.